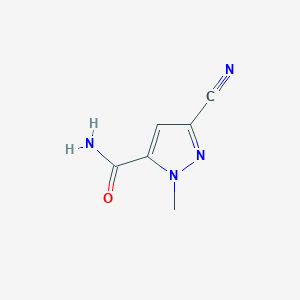
3-cyano-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyano-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-1-methyl-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method is the condensation of 3-cyano-1-methyl-1H-pyrazole-5-carboxylic acid with amines under mild conditions . Another approach involves the use of hydrazine derivatives and β-diketones, followed by cyclization and subsequent functionalization .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient synthetic routes. These methods may include the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-cyano-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, amines, thiols.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
3-cyano-1-methyl-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-cyano-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-methyl-1-phenyl-1H-pyrazole-5-carboxamide
- 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxamide
- 5-amino-3-methyl-1H-pyrazole-4-carbonitrile
Uniqueness
3-cyano-1-methyl-1H-pyrazole-5-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its cyano and carboxamide groups make it a versatile intermediate for further chemical modifications .
Propiedades
Fórmula molecular |
C6H6N4O |
|---|---|
Peso molecular |
150.14 g/mol |
Nombre IUPAC |
5-cyano-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C6H6N4O/c1-10-5(6(8)11)2-4(3-7)9-10/h2H,1H3,(H2,8,11) |
Clave InChI |
VXNFNHZXZAAYLG-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)C#N)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




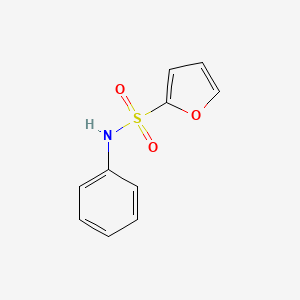

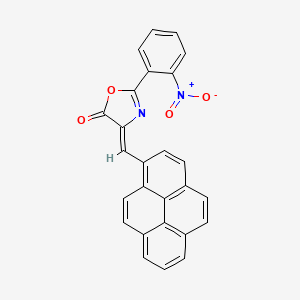
![2-(Aminomethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12888787.png)

![4-(Difluoromethyl)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12888795.png)

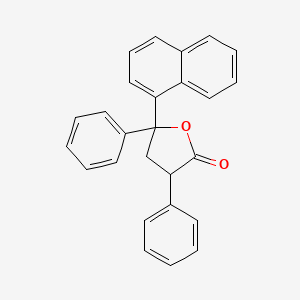
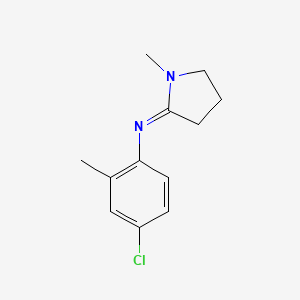

![2-(Hydroxymethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12888839.png)
![2-(Carboxy(hydroxy)methyl)-4-cyanobenzo[d]oxazole](/img/structure/B12888854.png)
